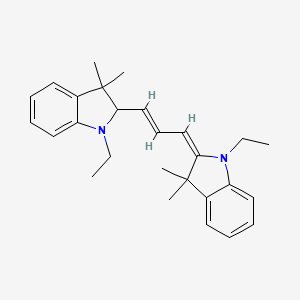
Dihydro Astrophloxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dihydro Astrophloxine” is a chemical compound with the molecular formula C27H34N2 and a molecular weight of 386.57200 . It is also known by the name (2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole .
Synthesis Analysis
The synthesis of “Dihydro Astrophloxine” involves a reaction with sodium tetrahydroborate in methanol under an inert atmosphere . The yield of this reaction is approximately 97% .
Molecular Structure Analysis
“Dihydro Astrophloxine” has a complex molecular structure that includes a total of 66 bonds, comprising 32 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 2 tertiary amines (aromatic) .
Scientific Research Applications
Astrocyte Research and Its Applications
Astrocytes, star-shaped glial cells in the brain and spinal cord, play crucial roles in the nervous system, including support of neuronal function, regulation of neurotransmitter levels, and maintenance of the blood-brain barrier. Research into astrocytes has profound implications for understanding brain health, disease mechanisms, and therapeutic targets.
Gene Expression and Hormonal Regulation
Astrocytes mediate the action of thyroid hormones in the brain, influencing other neural cells through the production and action of triiodothyronine (T3) from thyroxine. Research has shown that T3 significantly changes the expression of genes in astrocytes, affecting pathways like Wnt and Notch, which are critical for brain development and function (B. Morte, Pilar Gil-Ibáñez, J. Bernal, 2018).
Metabolic Interactions and Neuroprotection
Astrocytes are involved in metabolic processes critical for neuronal health, including glutamate regulation and energy supply. They express enzymes and transporters essential for thyroid hormone action and metabolism, indicating a complex interaction with neuronal cells that impacts brain metabolism and function. The active metabolism of thyroxine (T4) to triiodothyronine (T3) within astrocytes underscores their role in brain energy metabolism and neuroprotection (F. Courtin, F. Chantoux, J. Francon, 1986).
Neuroinflammation and Injury Response
Astrocytes play a key role in the brain's response to injury and in neuroinflammatory processes. They can undergo transformation to a pro-inflammatory state, contributing to the brain's defense mechanisms but also to pathological conditions. Research into astrocyte response to stimuli like lipopolysaccharide (LPS) has shed light on their role in neuroinflammation and the potential for targeting astrocytes in treating brain injuries and diseases (P. García-Nogales et al., 1999).
Synaptic Function and Plasticity
Astrocytes contribute to synaptic function and plasticity, affecting learning and memory. They are involved in the uptake and recycling of neurotransmitters, modulating synaptic strength and efficacy. Research demonstrates that astrocytes can regulate excitatory synaptic transmission by controlling glutamate transport, which directly influences synaptic glutamate levels and neural circuitry function (U. Pannasch et al., 2014).
Mechanism of Action
Target of Action
The primary targets of Dihydro Astrophloxine are currently unknown. The compound is a derivative of indole , a class of molecules known for their diverse biological and clinical applications . .
Mode of Action
Indole derivatives, in general, are known to interact with various biological targets, but the specific interactions of Dihydro Astrophloxine remain to be elucidated .
Biochemical Pathways
The biochemical pathways affected by Dihydro Astrophloxine are not clearly defined. Given its structural similarity to other indole derivatives, it may potentially influence similar biochemical pathways. For instance, some indole derivatives are known to affect the glyoxalase system and ascorbate-glutathione pathway, which play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species . .
Pharmacokinetics
The compound’s molecular weight is 386.57200 , which may influence its absorption and distribution within the body
Result of Action
As an indole derivative, it may share some of the biological activities associated with this class of compounds . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and activity . .
properties
IUPAC Name |
(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2/h9-19,24H,7-8H2,1-6H3/b18-13+,25-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNORCLQFTDDF-KFTWTFIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658053 |
Source


|
| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Astrophloxine | |
CAS RN |
1132970-43-4 |
Source


|
| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


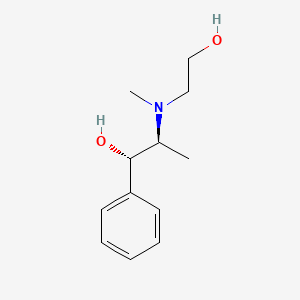
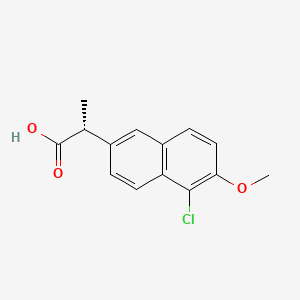
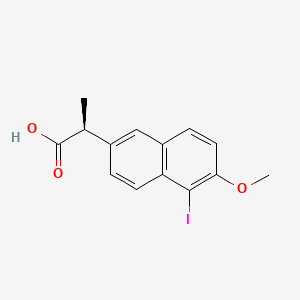
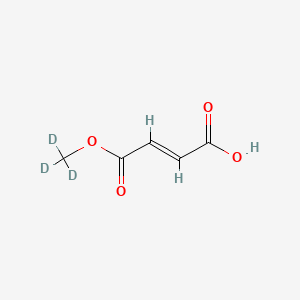
![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)